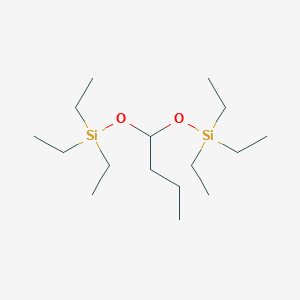
3,3,7,7-Tetraethyl-5-propyl-4,6-dioxa-3,7-disilanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(triethylsiloxy)butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is a derivative of butane where two hydrogen atoms are replaced by triethylsiloxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(triethylsiloxy)butane can be synthesized through the reaction of butane-1,1-diol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butane-1,1-diol+2(Triethylsilyl chloride)→1,1-Bis(triethylsiloxy)butane+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,1-Bis(triethylsiloxy)butane follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,1-Bis(triethylsiloxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it back to butane-1,1-diol.
Substitution: The triethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane-1,1-diol.
Substitution: Various substituted butane derivatives.
科学研究应用
1,1-Bis(triethylsiloxy)butane is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: In the study of enzyme interactions and as a model compound for understanding silicon-based biochemistry.
Industry: Used in the production of silicone-based materials and as a surfactant in various formulations.
作用机制
The mechanism of action of 1,1-Bis(triethylsiloxy)butane involves its ability to interact with various molecular targets through its siloxy groups. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved include:
Hydrogen bonding: With hydroxyl groups.
Van der Waals interactions: With hydrophobic regions of molecules.
Covalent bonding: Under specific conditions, forming siloxane linkages.
相似化合物的比较
Similar Compounds
- 1,1-Bis(trimethylsiloxy)butane
- 1,1-Bis(triphenylsiloxy)butane
- 1,1-Bis(dimethylsiloxy)butane
Uniqueness
1,1-Bis(triethylsiloxy)butane is unique due to its triethylsiloxy groups, which provide a balance between hydrophobicity and reactivity. This makes it more versatile compared to its trimethyl or triphenyl counterparts, which are either too hydrophobic or too bulky for certain applications.
属性
CAS 编号 |
530113-82-7 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC 名称 |
triethyl(1-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-15-16(17-19(9-2,10-3)11-4)18-20(12-5,13-6)14-7/h16H,8-15H2,1-7H3 |
InChI 键 |
XBGVVBKIWPPRMY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
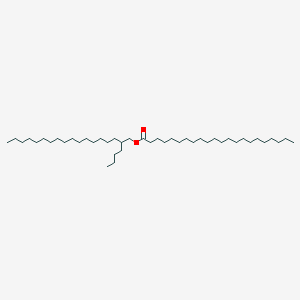
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
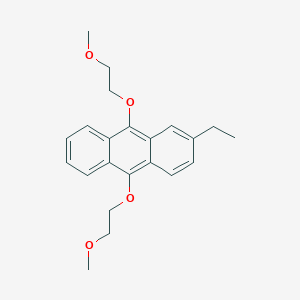

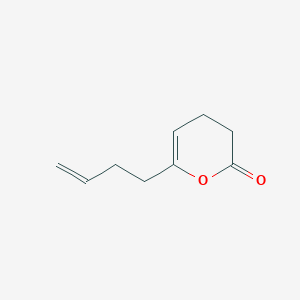
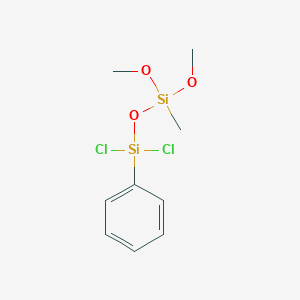

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
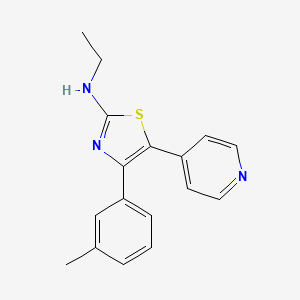
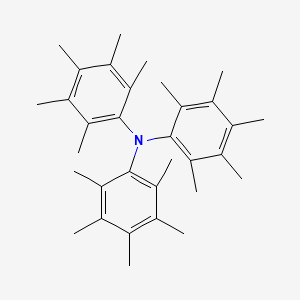
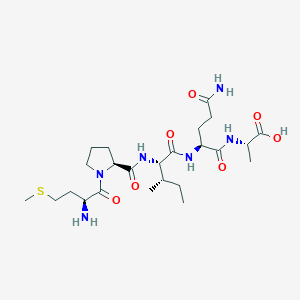
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
